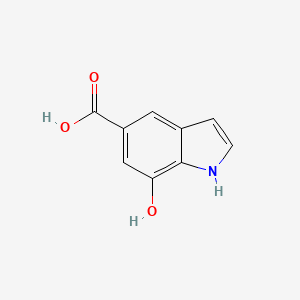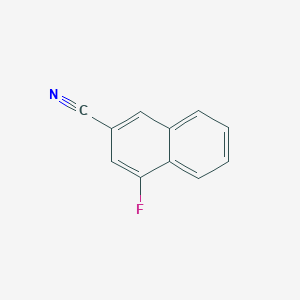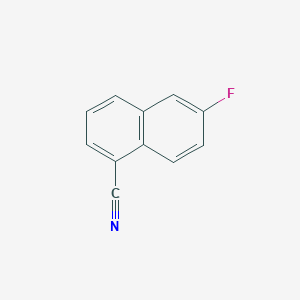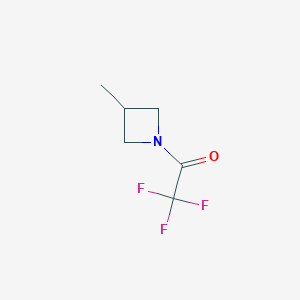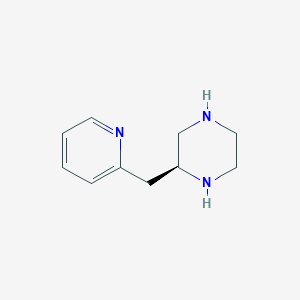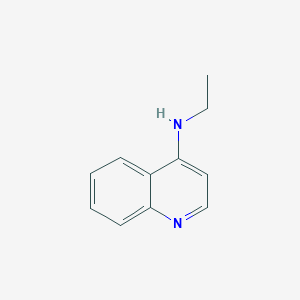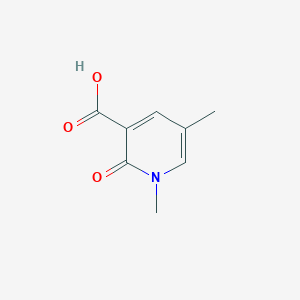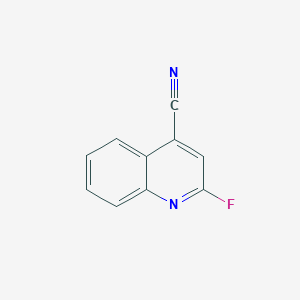
2-Fluoroquinoline-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoroquinoline-4-carbonitrile is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom into the quinoline ring enhances its biological activity and provides unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoroquinoline-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluoroaniline with malononitrile in the presence of a suitable catalyst, followed by cyclization to form the quinoline ring. The reaction conditions often involve heating and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of recyclable catalysts and green chemistry principles, such as solvent-free conditions or the use of ionic liquids, can enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoroquinoline-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form fused ring systems.
Oxidation and Reduction: It can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or piperidine in solvents like dioxane.
Cycloaddition: Catalysts such as palladium or copper in the presence of ligands.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Nucleophilic Substitution: Amino or thiol-substituted quinolines.
Cycloaddition: Fused heterocyclic compounds.
Oxidation: Quinoline N-oxides.
Wissenschaftliche Forschungsanwendungen
2-Fluoroquinoline-4-carbonitrile has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of antimicrobial, anticancer, and antiviral agents.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: It finds applications in the synthesis of dyes, agrochemicals, and materials for electronic devices
Wirkmechanismus
The mechanism of action of 2-Fluoroquinoline-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity. For instance, in antimicrobial applications, it inhibits bacterial DNA gyrase, preventing DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
2-Fluoroquinoline: Lacks the carbonitrile group but shares similar biological activities.
4-Cyanoquinoline: Lacks the fluorine atom but has comparable chemical properties.
Fluoroquinolones: A class of antibiotics with a similar quinoline core structure.
Uniqueness: 2-Fluoroquinoline-4-carbonitrile is unique due to the presence of both the fluorine atom and the carbonitrile group, which together enhance its chemical reactivity and biological activity. This dual functionality makes it a valuable compound in drug discovery and other research applications .
Eigenschaften
CAS-Nummer |
50504-19-3 |
|---|---|
Molekularformel |
C10H5FN2 |
Molekulargewicht |
172.16 g/mol |
IUPAC-Name |
2-fluoroquinoline-4-carbonitrile |
InChI |
InChI=1S/C10H5FN2/c11-10-5-7(6-12)8-3-1-2-4-9(8)13-10/h1-5H |
InChI-Schlüssel |
IMQCODQSTSFYDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


